molecular formula C17H18N6O3 B12156985 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B12156985
M. Wt: 354.4 g/mol
InChI Key: PQYCUCFQLGQLRN-UHFFFAOYSA-N
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The oxadiazole ring (1,2,4-oxadiazole) is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. It imparts unique properties to the compound.
  • The triazole ring (1H-1,2,4-triazole) is another five-membered heterocycle, often found in bioactive compounds.
  • The phenyl group contributes aromatic character.

Chemical Reactions Analysis

    Oxidation and Reduction: The phenyl group and the oxadiazole ring can undergo oxidation or reduction reactions.

    Substitution Reactions: The triazole ring may participate in substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents are typically employed.

    Major Products: The compound can form various derivatives, including substituted analogs.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic structure.

    Biological Studies: It might exhibit biological activity, such as antimicrobial or antitumor effects.

    Materials Science: Its unique structure could find applications in materials and polymers.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets and pathways need further investigation.

Comparison with Similar Compounds

and 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid . These compounds share some structural features but differ in substituents and functional groups.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C17H18N6O3/c24-13(18-17-20-16(21-22-17)12-7-4-10-25-12)8-9-14-19-15(23-26-14)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,18,20,21,22,24)

InChI Key

PQYCUCFQLGQLRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=NN2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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